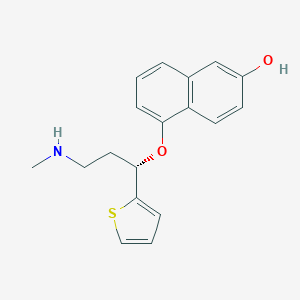

6-Hydroxy Duloxetine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalen-2-ol core linked to a thiophene ring via a propoxy chain, which is further substituted with a methylamino group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Propoxy Chain: The initial step involves the preparation of the propoxy chain, which can be achieved through the reaction of 3-bromopropanol with thiophene-2-carbaldehyde under basic conditions to form 3-(thiophen-2-yl)propoxy alcohol.

Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group. This can be done by reacting the intermediate with methylamine in the presence of a suitable catalyst.

Coupling with Naphthalen-2-ol: The final step involves coupling the prepared intermediate with naphthalen-2-ol using a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of alkylated thiophene derivatives.

科学研究应用

Pharmacological Profile

6-HD is formed through the metabolism of Duloxetine, which is known to inhibit the reuptake of serotonin and norepinephrine. The pharmacodynamics of 6-HD suggest that it may retain some of the therapeutic properties of its parent compound. Studies indicate that 6-HD could exhibit similar or enhanced efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine, thus contributing to its potential applications in various psychiatric and neurological conditions.

Therapeutic Applications

-

Management of Depression and Anxiety Disorders

- Clinical Efficacy : Research shows that Duloxetine effectively reduces symptoms of MDD and GAD. Given that 6-HD is a metabolite, it may also contribute to these effects. Clinical trials have demonstrated that Duloxetine leads to significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores, indicating its effectiveness in treating anxiety .

- Potential Use : There is a hypothesis that 6-HD could be explored as a standalone treatment or as an adjunct to enhance the effects of Duloxetine in patients who do not respond adequately to standard doses.

-

Chronic Pain Management

- Neuropathic Pain : Duloxetine is FDA-approved for diabetic peripheral neuropathic pain. The role of 6-HD in this context remains under-researched but could be significant due to its potential analgesic properties derived from its interaction with norepinephrine pathways .

- Fibromyalgia : Similar mechanisms suggest that 6-HD might be beneficial for fibromyalgia patients, where Duloxetine has shown efficacy .

-

Urinary Incontinence

- Studies have indicated that Duloxetine can improve symptoms of stress urinary incontinence by enhancing sphincter function through serotonin and norepinephrine modulation. The role of 6-HD in this application warrants further investigation, particularly regarding its pharmacokinetics and effects on urinary tract function .

Case Studies and Clinical Trials

Pharmacokinetics

Understanding the pharmacokinetics of 6-HD is crucial for establishing its therapeutic window:

| Parameter | Value (Duloxetine) | Value (6-Hydroxy Duloxetine) |

|---|---|---|

| Half-life | ~12 hours | TBD |

| Bioavailability | ~50% | TBD |

| Metabolic Pathway | CYP2D6 | Metabolite of Duloxetine |

Note: Values for 6-HD are currently under research and need further validation.

作用机制

The mechanism of action of 5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses.

相似化合物的比较

Similar Compounds

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-benzene-1-ol: Similar structure but with a benzene ring instead of a naphthalene ring.

5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-pyridine-2-ol: Similar structure but with a pyridine ring instead of a naphthalene ring.

Uniqueness

The uniqueness of 5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol lies in its specific structural arrangement, which imparts distinct physicochemical properties and biological activities

生物活性

6-Hydroxy Duloxetine is a metabolite of the antidepressant duloxetine, which is primarily used for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Understanding the biological activity of this compound is essential for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and implications in clinical settings.

Overview of Duloxetine and Its Metabolites

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that demonstrates significant efficacy in treating depression and anxiety disorders. It has a balanced affinity for serotonin (5-HT) and norepinephrine (NE) reuptake transporters, with Ki values of 0.8 nM for NE and 7.5 nM for 5-HT, indicating its potency as an inhibitor compared to other SNRIs like venlafaxine . The metabolism of duloxetine involves cytochrome P450 enzymes, primarily CYP1A2 and CYP2D6, leading to various metabolites, including this compound .

Metabolic Pathways

The metabolic pathways leading to the formation of this compound involve hydroxylation reactions facilitated by CYP450 enzymes. Studies have identified various metabolites resulting from duloxetine metabolism, with specific emphasis on their biological activities:

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| This compound | Hydroxylation via CYP1A2/CYP2D6 | Potential reuptake inhibition; neuroprotective effects |

| Other Metabolites | Various CYP450-mediated pathways | Varying degrees of receptor binding and activity |

Case Studies and Clinical Implications

Several clinical studies have explored duloxetine's efficacy in treating depression and anxiety disorders, indirectly providing insights into the potential role of its metabolites:

- Efficacy in Depression : In a study comparing duloxetine with escitalopram, duloxetine demonstrated significant improvements in HAM-D scores at both 60 mg/day and 120 mg/day doses . Although specific data on this compound is scarce, such findings suggest that its metabolites could contribute to the overall therapeutic effects observed with duloxetine.

- Adverse Effects : The adverse effects associated with duloxetine treatment include nausea, dry mouth, and dizziness. Understanding how these effects relate to specific metabolites like this compound can inform clinicians about potential side effects .

Research Findings

Recent studies have focused on the genotoxicity and oxidative stress responses associated with duloxetine administration. One study found that high doses of duloxetine led to significant DNA damage in mouse brain and liver cells . This raises questions about whether similar effects are observed with its metabolites, including this compound.

属性

IUPAC Name |

5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-10-9-17(18-6-3-11-22-18)21-16-5-2-4-13-12-14(20)7-8-15(13)16/h2-8,11-12,17,19-20H,9-10H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIFDHLVPBJTIV-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。